molecular formula C22H20N2O2 B11177576 N-(diphenylmethyl)-4-acetamidobenzamide

N-(diphenylmethyl)-4-acetamidobenzamide

Cat. No.: B11177576
M. Wt: 344.4 g/mol
InChI Key: LVKMFLMMWQQZET-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-acetamidobenzamide: is an organic compound that features a diphenylmethyl group attached to a 4-acetamidobenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzyl chloride and benzene to form diphenylmethane via Friedel-Crafts alkylation.

    Formation of Diphenylmethylamine: Diphenylmethane is then reacted with ammonia or an amine to form diphenylmethylamine.

    Acetylation: The diphenylmethylamine is acetylated using acetic anhydride to form N-(diphenylmethyl)acetamide.

    Coupling with 4-Aminobenzamide: Finally, N-(diphenylmethyl)acetamide is coupled with 4-aminobenzamide under suitable conditions to yield N-(diphenylmethyl)-4-acetamidobenzamide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis, such as continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(diphenylmethyl)-4-acetamidobenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studying reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Uniqueness: N-(diphenylmethyl)-4-acetamidobenzamide is unique due to the presence of both diphenylmethyl and acetamidobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-acetamido-N-benzhydrylbenzamide

InChI

InChI=1S/C22H20N2O2/c1-16(25)23-20-14-12-19(13-15-20)22(26)24-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25)(H,24,26)

InChI Key

LVKMFLMMWQQZET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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